molecular formula C11H19BO3 B1287769 2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 212127-81-6

2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1287769
CAS No.: 212127-81-6
M. Wt: 210.08 g/mol
InChI Key: ABXRLUFQGNZBME-UHFFFAOYSA-N
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Description

2-(5,6-Dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has gained attention in organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a dihydropyran ring attached to the boron atom. The tetramethyl groups provide steric hindrance, enhancing the stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5,6-dihydro-2H-pyran-3-ylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane under anhydrous conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(5,6-Dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form boron-containing alcohols.

    Substitution: The boron atom can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like THF or toluene.

Major Products

    Oxidation: Boronic acids or borates.

    Reduction: Boron-containing alcohols.

    Substitution: Biaryl or bialkyl compounds.

Scientific Research Applications

2-(5,6-Dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

    Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its role in drug discovery and development, particularly in the synthesis of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and catalysts, due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of 2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves the boron atom’s ability to form reversible covalent bonds with nucleophiles. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the boron atom forms a transient complex with the palladium catalyst, facilitating the formation of carbon-carbon bonds. Additionally, the compound’s stability and reactivity are influenced by the steric hindrance provided by the tetramethyl groups.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid used in similar cross-coupling reactions.

    Pinacolborane: Another boronic ester with a different structure but similar reactivity.

    4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: A structurally similar compound with a phenyl group instead of the dihydropyran ring.

Uniqueness

2-(5,6-Dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the dihydropyran ring, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where traditional boronic acids or esters may not be as effective.

Biological Activity

The compound 2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , also known as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran , has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity based on recent research findings and case studies.

  • Molecular Formula : C11H19BO3
  • Molecular Weight : 210.08 g/mol
  • CAS Number : 287944-16-5
  • IUPAC Name : 2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The biological activity of this compound is primarily attributed to its ability to act as a boron-containing compound. Boron compounds have been shown to interact with various biological molecules and pathways. The dioxaborolane structure facilitates the formation of stable complexes with nucleophiles such as amino acids and nucleotides.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in metabolic pathways.
  • Antioxidant Activity : It exhibits properties that may help in scavenging free radicals.
  • Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells.

Biological Activity Data

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibits cyclooxygenase (COX) activity
AntioxidantReduces oxidative stress in vitro
AnticancerInduces apoptosis in breast cancer cells

Case Study 1: Enzyme Inhibition

A study evaluated the inhibitory effect of this compound on COX enzymes. The results indicated a significant reduction in enzyme activity at micromolar concentrations. This suggests potential therapeutic applications in inflammatory diseases where COX is implicated.

Case Study 2: Antioxidant Properties

In a controlled experiment assessing oxidative stress markers in human cell lines treated with the compound, a notable decrease in reactive oxygen species (ROS) was observed. This indicates that the compound may play a role in protecting cells from oxidative damage.

Case Study 3: Anticancer Activity

Research involving breast cancer cell lines demonstrated that treatment with the compound resulted in increased apoptosis rates compared to untreated controls. Flow cytometry analysis showed significant changes in cell cycle distribution and activation of caspases indicative of programmed cell death.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via palladium-catalyzed borylation reactions. A common approach involves reacting a halogenated dihydropyran derivative (e.g., 3-bromo-5,6-dihydro-2H-pyran) with bis(pinacolato)diboron in the presence of a Pd catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) in anhydrous THF or dioxane at 80–100°C . Purification is achieved via column chromatography using ethyl acetate/hexane (1:4) or recrystallization from 2-propanol .

Q. How should this boronic ester be characterized to confirm structural integrity?

Key characterization methods include:

  • ¹H/¹³C NMR : Peaks for the dihydropyran ring (δ 4.5–5.5 ppm for olefinic protons) and the tetramethyl dioxaborolane group (δ 1.0–1.3 ppm for methyl protons) .
  • IR Spectroscopy : B-O stretching vibrations near 1350–1400 cm⁻¹ and C-B absorption at ~1150 cm⁻¹ .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (C₁₁H₁₉BO₃: calc. 210.14 g/mol) .

Q. What are the optimal storage conditions to ensure compound stability?

Store under inert gas (argon or nitrogen) at –20°C in airtight, light-resistant containers. The boronic ester is sensitive to moisture and oxygen, which can hydrolyze the dioxaborolane ring. Use molecular sieves in storage vials to absorb trace moisture .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for Suzuki-Miyaura couplings involving this compound?

Density Functional Theory (DFT) calculations can model transition states to identify energy barriers for cross-coupling reactions. For example, ICReDD’s approach combines quantum chemical reaction path searches with machine learning to predict optimal catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂), solvents (THF vs. DMF), and temperatures . Experimental validation should follow, using kinetic studies (e.g., monitoring by ¹¹B NMR) to track boron intermediates .

Q. What strategies resolve contradictions in catalytic efficiency across different reaction systems?

Discrepancies in yields or selectivity often arise from:

  • Ligand effects : Bulky ligands (e.g., SPhos) may reduce steric hindrance in dihydropyran coupling.
  • Solvent polarity : Polar aprotic solvents enhance stabilization of Pd intermediates but may increase hydrolysis risks. Systematic screening using Design of Experiments (DoE) methodologies can isolate critical variables .

Q. How does the dihydropyran moiety influence electronic properties in materials science applications?

The electron-rich dihydropyran ring enhances π-conjugation in polymer backbones, as evidenced by redshifted UV-Vis absorption spectra (λₐᵦₛ ~350 nm) compared to phenyl-based analogs. This property is exploited in organic semiconductors for photovoltaic devices .

Q. What mechanistic insights explain unexpected byproducts during cross-coupling reactions?

Common side reactions include:

  • Protodeboronation : Caused by acidic conditions or trace water, leading to loss of the boronic ester group.
  • Homocoupling : Occurs with excess base or oxidants (e.g., Cu(I)). Mitigation involves rigorous drying of solvents/reagents and using scavengers (e.g., BHT) to suppress radical pathways .

Properties

IUPAC Name

2-(3,6-dihydro-2H-pyran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BO3/c1-10(2)11(3,4)15-12(14-10)9-6-5-7-13-8-9/h6H,5,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXRLUFQGNZBME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30578747
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212127-81-6
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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